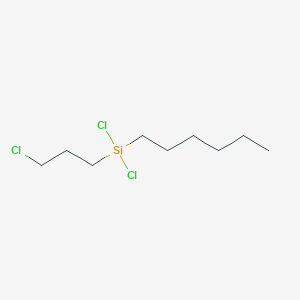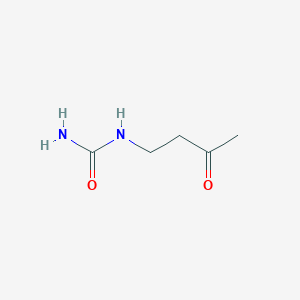
N-(3-Oxobutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Oxobutyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a 3-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(3-Oxobutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions promote substrate selectivity, making it suitable for gram-scale synthesis .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Oxobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted urea compounds .
Applications De Recherche Scientifique
N-(3-Oxobutyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other important chemicals of commercial interest.
Medicine: This compound derivatives are explored for their potential pharmaceutical applications.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Oxobutyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products . The exact molecular targets and pathways depend on the specific application and the type of reaction involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(3-Oxobutyl)urea include other N-substituted ureas, such as N-methylurea, N-ethylurea, and N-phenylurea .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-oxobutyl group attached to the urea moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for various applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important building block for synthesizing other valuable chemicals. Further research into its properties and applications will likely uncover new uses and benefits.
Propriétés
Numéro CAS |
86231-07-4 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
3-oxobutylurea |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9) |
Clé InChI |
IWQQKDUCMADDPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


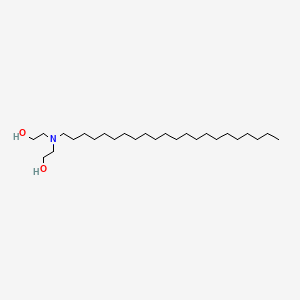
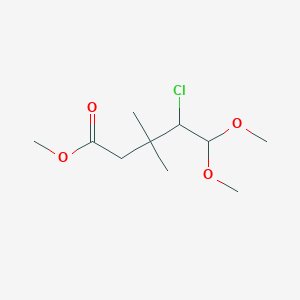
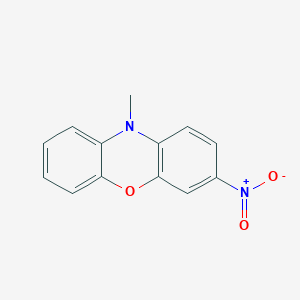
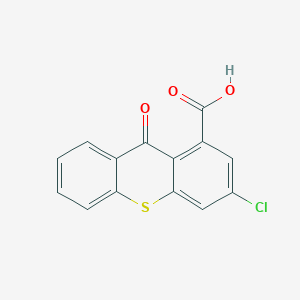
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(6-chloro-2-methoxyacridin-9-yl)sulfanylacetate](/img/structure/B14425556.png)
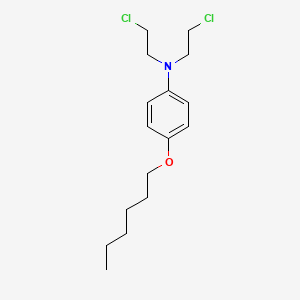
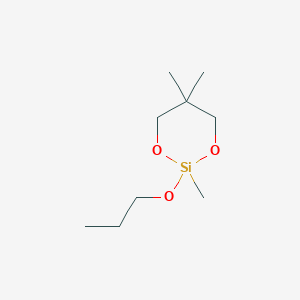
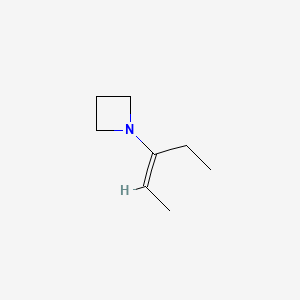

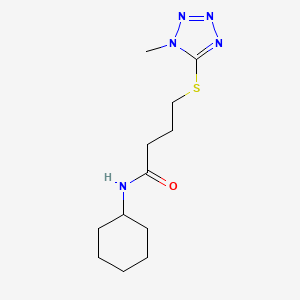
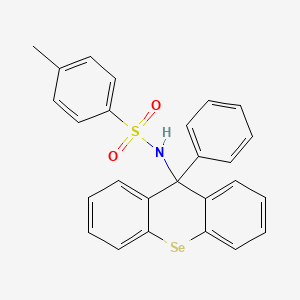
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
